

Preclinical Data on LY2811376: A BACE1 Inhibitor for Alzheimer's Disease

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Compound of Interest				
Compound Name:	LY2811376			
Cat. No.:	B608720	Get Quote		

Introduction: **LY2811376** is an orally available, non-peptidic inhibitor of β -secretase (BACE1), the rate-limiting enzyme in the production of amyloid- β (A β) peptide.[1] According to the amyloid cascade hypothesis, the accumulation of A β in the brain is a primary event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 has therefore been a key therapeutic target for disease-modifying drugs.[3] **LY2811376** was developed to test this hypothesis by reducing A β production.[1] Although its clinical development was halted due to off-target toxicity, the preclinical data provided a crucial proof-of-concept for BACE1 inhibition, demonstrating a robust reduction of A β in both animal models and humans.[1][4] This guide provides a detailed overview of the preclinical data, experimental protocols, and relevant biological pathways associated with **LY2811376**.

Quantitative Data Presentation

The preclinical efficacy of **LY2811376** was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic and Cellular Activity of LY2811376



Parameter	Substrate/Cell Line	Value	Reference
IC50	hBACE1 (Synthetic Peptide Substrate)	239 nM	[1][5]
IC50	hBACE1 (Chimeric Protein Substrate)	249 nM	[1][5]
EC50	HEK293 cells overexpressing APP	~300 nM	[1][6]
EC50	PDAPP Transgenic Mouse Primary Neurons	~100 nM	[1][6]
Selectivity	BACE1 vs. BACE2	~10-fold	[1][6]
Selectivity	BACE1 vs. Cathepsin	>50-fold	[1][6]
Selectivity	BACE1 vs. Pepsin	>50-fold	[1][6]
Selectivity	BACE1 vs. Renin	>50-fold	[1][6]

Table 2: In Vivo Pharmacodynamic Effects of LY2811376 in PDAPP Mice (3 hours post-dose)

Oral Dose	Average Systemic Exposure	Brain Aβ Reduction	Brain sAPPβ Reduction	Brain C99 Reduction	Reference
10 mg/kg	667 ng/mL	Dose- dependent, significant	Dose- dependent, significant	Dose- dependent, significant	[1]
30 mg/kg	1830 ng/mL	Dose- dependent, significant	Dose- dependent, significant	Dose- dependent, significant	[1]
100 mg/kg	7200 ng/mL	Dose- dependent, significant	Dose- dependent, significant	Dose- dependent, significant	[1]



Note: Specific percentage reductions at each dose were presented graphically in the source material; all doses produced statistically significant (p < 0.01) reductions compared to vehicle control.[1]

Table 3: In Vivo Pharmacodynamic Effects of LY2811376 in Beagle Dogs

Oral Dose	Time Point	CSF Aβ _{1-x} Reduction	Reference
5 mg/kg	3 hours	43%	[1]
5 mg/kg	9 hours	~70%	[1]

Experimental Protocols

Detailed methodologies were crucial for assessing the preclinical profile of **LY2811376**.

- 1. Recombinant Enzyme Assays: The inhibitory potency of **LY2811376** against human BACE1 (hBACE1) was determined using recombinant enzyme assays.[1] Two different substrates were used: a small synthetic peptide and a larger chimeric protein (MBP–C125).[1] The assays measured the concentration-dependent inhibition of hBACE1 activity by **LY2811376** to determine the IC50 value.[1] Selectivity was assessed by comparing its inhibitory activity against related aspartyl proteases like BACE2, cathepsin D, pepsin, and renin.[1]
- 2. Cell-Based Assays: Two primary cell-based models were used to measure the compound's efficacy in a cellular context.
- HEK293-APP Cells: A human embryonic kidney (HEK) cell line overexpressing the amyloid precursor protein (APP) was treated with varying concentrations of **LY2811376**.[1][6] The concentration of secreted Aβ in the cell media was measured to determine the half-maximal effective concentration (EC₅₀).[1]
- PDAPP Primary Neuronal Cultures: Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mice.[1] These mice overexpress a human APP gene with the V717F mutation.[1] The cultured neurons were treated with LY2811376, and the subsequent decrease in secreted Aβ was quantified to establish the EC₅₀ in a more disease-relevant neuronal model.[1][6]



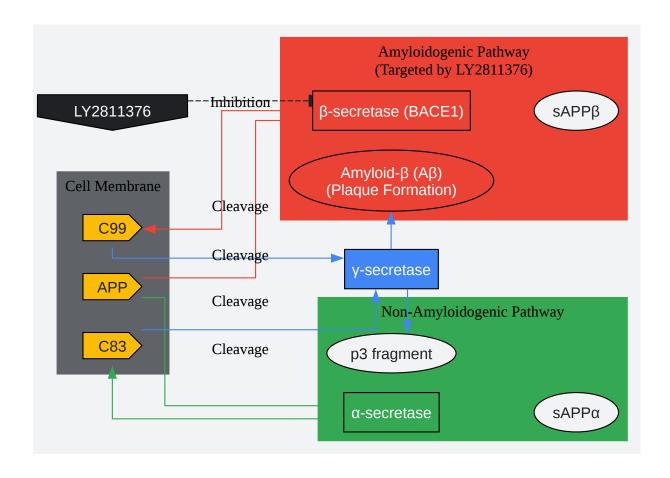
3. In Vivo Animal Studies:

- PDAPP Mouse Model: Young APPV717F transgenic mice were administered **LY2811376** via oral gavage at doses of 10, 30, and 100 mg/kg.[1] Three hours after dosing, brain levels of key pharmacodynamic markers were assessed.[1] Cortical extracts were analyzed to measure the levels of Aβ, soluble APPβ (sAPPβ), and the C-terminal fragment C99, all of which are direct products of BACE1 cleavage of APP.[1] This allowed for the evaluation of target engagement in the central nervous system.
- Beagle Dog Model: To assess the compound's effects on cerebrospinal fluid (CSF) biomarkers, beagle dogs were treated with a 5 mg/kg oral dose of **LY2811376**.[1] CSF and plasma samples were collected at various time points post-administration.[1] The levels of different Aβ isoforms (Aβ_{1-x}, Aβ₁₋₄₀, Aβ₁₋₄₂) in the CSF were measured to confirm central target engagement and to understand the pharmacodynamic time course.[1]

Visualizations: Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathway



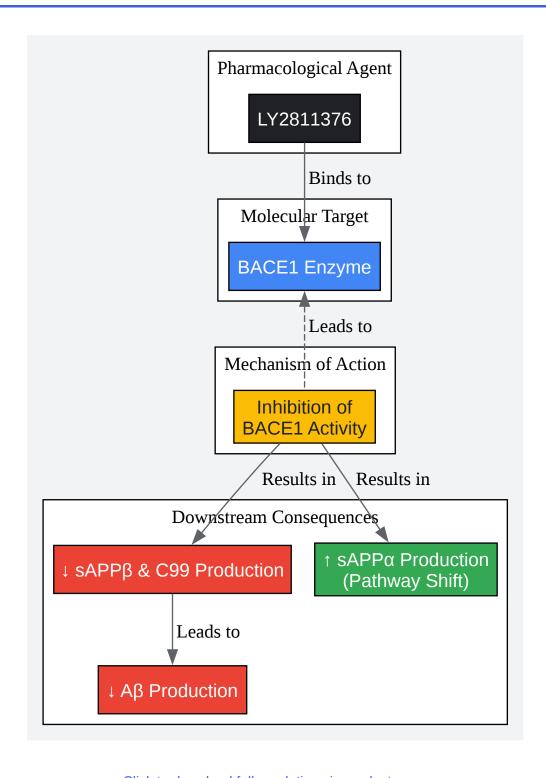


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Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing pathways and the inhibitory action of **LY2811376**.

Logical Relationship of BACE1 Inhibition



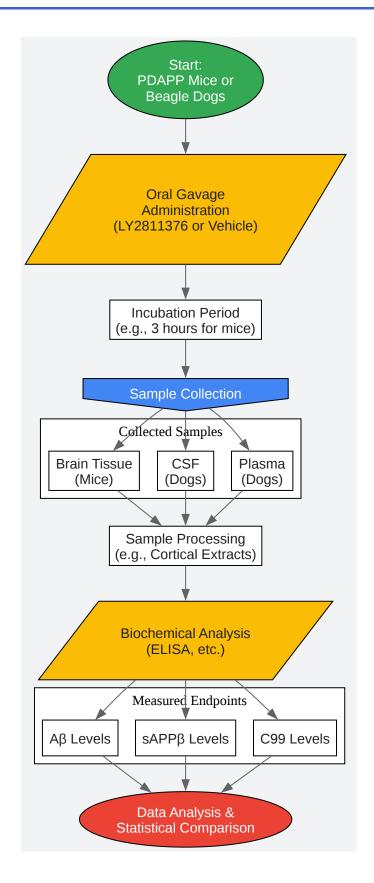


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Caption: Logical flow from drug administration to the downstream biomarker changes resulting from BACE1 inhibition.

In Vivo Experimental Workflow





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Caption: A typical workflow for an in vivo preclinical study of **LY2811376**.



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